An In-Depth Technical Guide to the Chemical Properties of 3-[(Methylamino)methyl]phenol
An In-Depth Technical Guide to the Chemical Properties of 3-[(Methylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)methyl]phenol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol group and a secondary amine, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Notably, it serves as a key precursor for the development of arylbenzofuran-based compounds that have shown promise as multi-target agents for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 3-[(Methylamino)methyl]phenol.
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and predicted physicochemical properties of 3-[(Methylamino)methyl]phenol. It is important to note that the quantitative data presented are based on computational predictions and await experimental verification.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[(Methylamino)methyl]phenol |
| CAS Number | 123926-62-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| InChI | InChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 |
| InChIKey | JVUOJMODQRWSRP-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=CC=C1)O |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 157-159 °C |
| Boiling Point | 244.5 ± 15.0 °C |
| Density | 1.059 ± 0.06 g/cm³ |
| pKa | 9.44 ± 0.10 |
| Physical Form | Solid[1] |
Synthesis
The primary route for the synthesis of 3-[(Methylamino)methyl]phenol is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho and para positions of the phenol ring, by formaldehyde and a secondary amine, methylamine.
Experimental Protocol: General Procedure for the Mannich Reaction
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent) and a suitable solvent such as ethanol or water.
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Reagent Addition: Cool the mixture in an ice bath. Slowly and sequentially add aqueous solutions of formaldehyde (1.0-1.2 equivalents) and methylamine (1.0-1.2 equivalents) to the cooled solution with vigorous stirring. The order of addition may influence the reaction outcome.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by adjusting the pH of the solution to precipitate the product, followed by filtration. Alternatively, the product can be extracted into an organic solvent.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, MS) for 3-[(Methylamino)methyl]phenol are not widely available in peer-reviewed literature. However, based on its chemical structure, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the phenol ring (typically in the range of 6.5-7.5 ppm), a singlet for the benzylic methylene protons adjacent to the nitrogen (around 3.5-4.0 ppm), a singlet for the methyl group on the nitrogen (around 2.2-2.5 ppm), and broad signals for the phenolic hydroxyl and the amine proton, which may be exchangeable with D₂O.
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¹³C NMR: Aromatic carbons would appear in the region of 110-160 ppm. The benzylic methylene carbon would be expected around 50-60 ppm, and the methyl carbon around 30-40 ppm.
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137.18). Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the benzylic C-N bond.
Application in Alzheimer's Disease Research
3-[(Methylamino)methyl]phenol is a crucial starting material for the synthesis of 2-arylbenzofuran derivatives, which are being investigated as multi-target agents for the treatment of Alzheimer's disease.[2] The complex pathology of Alzheimer's disease involves multiple interconnected pathways, including cholinergic dysfunction and the aggregation of amyloid-β (Aβ) peptides. The arylbenzofuran derivatives synthesized from 3-[(Methylamino)methyl]phenol are designed to simultaneously address these different aspects of the disease.
The derivatives of 3-[(Methylamino)methyl]phenol have been shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key strategy for managing the cognitive symptoms of Alzheimer's disease. Furthermore, these compounds have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a central event in the formation of amyloid plaques, which are a pathological hallmark of the disease. This dual action makes them promising candidates for further development as disease-modifying agents.
Conclusion
3-[(Methylamino)methyl]phenol is a valuable chemical entity with established utility in the synthesis of pharmacologically active compounds. While a comprehensive experimental dataset for its physicochemical properties and spectroscopic characterization is not yet fully available in the public domain, its role as a precursor to multi-target Alzheimer's disease drug candidates is well-documented. Further research to fully characterize this compound and optimize its synthesis will undoubtedly facilitate its broader application in medicinal chemistry and drug development.
